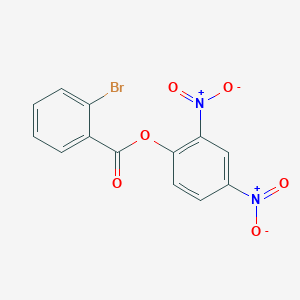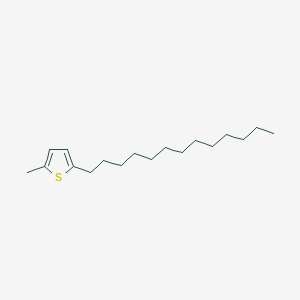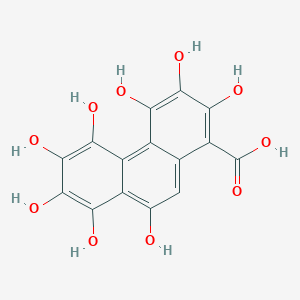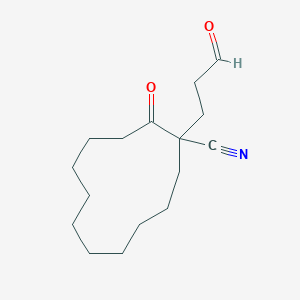
(Tetradecanoyloxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetradecanoyloxy)acetic acid is an organic compound with the molecular formula C16H30O4 It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a tetradecanoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Tetradecanoyloxy)acetic acid can be synthesized through esterification reactions. One common method involves the reaction of tetradecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (Tetradecanoyloxy)acetic acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce tetradecanoic acid and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Tetradecanoic acid and acetic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
(Tetradecanoyloxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of (Tetradecanoyloxy)acetic acid involves its interaction with cellular membranes and enzymes. It can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, its ester group allows it to participate in various biochemical pathways, affecting cellular processes and signaling.
Comparison with Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and research.
Tetradecanoic Acid: A saturated fatty acid with applications in cosmetics and food industries.
Ester Derivatives: Compounds like ethyl acetate and butyl acetate, which are commonly used as solvents.
Uniqueness: (Tetradecanoyloxy)acetic acid stands out due to its unique combination of a long-chain fatty acid and an acetic acid moiety. This structure imparts distinct chemical properties, making it valuable in specialized applications where both hydrophobic and hydrophilic characteristics are desired.
Properties
CAS No. |
111731-26-1 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
2-tetradecanoyloxyacetic acid |
InChI |
InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)20-14-15(17)18/h2-14H2,1H3,(H,17,18) |
InChI Key |
FYQQRVLFTSRERN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)

![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)
![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)
